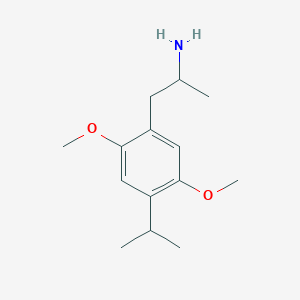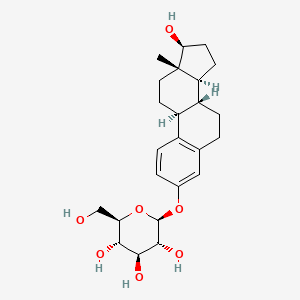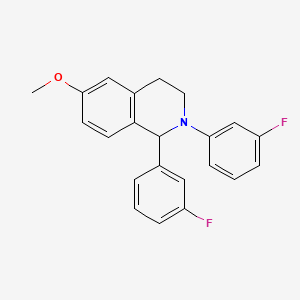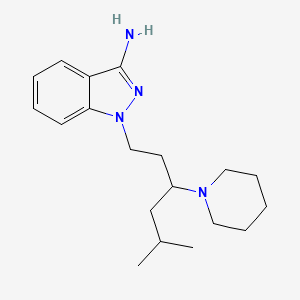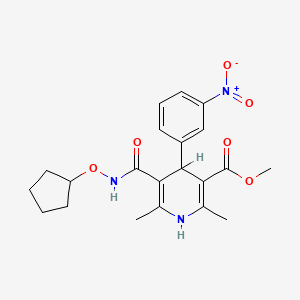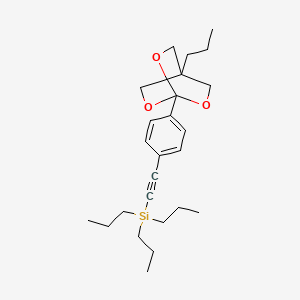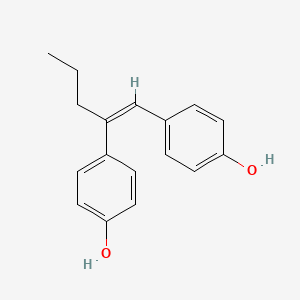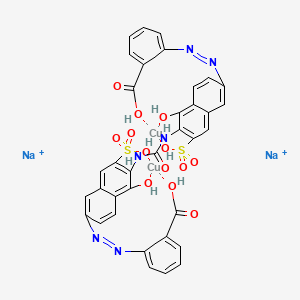
Disodium (mu-((2,2'-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium (mu-((2,2’-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-) is a complex organic compound that features a unique coordination structure involving copper ions. This compound is notable for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments. The presence of copper ions in its structure also imparts specific chemical properties that make it useful in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium (mu-((2,2’-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-) typically involves the following steps:
Formation of the azo compound: This is achieved by diazotization of 1-hydroxy-3-sulphonaphthalene-2,6-diamine followed by coupling with benzoic acid derivatives.
Coordination with copper ions: The azo compound is then reacted with copper(II) salts under controlled pH conditions to form the dicuprate complex.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are meticulously controlled to ensure high yield and purity. The process often involves continuous monitoring and automation to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and hydroxyl groups.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of sulfonated derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
Dye and Pigment Industry: Used as a dye due to its vibrant color and stability.
Catalysis: Acts as a catalyst in certain organic reactions due to the presence of copper ions.
Biology
Biological Staining: Used in histology for staining tissues due to its affinity for certain biological molecules.
Medicine
Diagnostic Agents: Potential use in diagnostic imaging due to its metal ion content.
Industry
Textile Industry: Used in dyeing fabrics.
Paints and Coatings: Used in the formulation of paints and coatings for its color properties.
Mécanisme D'action
The compound exerts its effects primarily through its ability to coordinate with metal ions and form stable complexes. The copper ions in its structure can participate in redox reactions, making it useful in catalytic processes. The azo groups can interact with various substrates, allowing for its use in staining and dyeing applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium (mu-((2,2’-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dizincate(2-)
- Disodium (mu-((2,2’-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))diferate(2-)
Uniqueness
- Copper Ion Coordination : The presence of copper ions gives it unique redox properties compared to zinc or iron analogs.
- Color Properties : The specific coordination environment of copper imparts distinct color properties, making it more suitable for certain dyeing applications.
Propriétés
Numéro CAS |
84282-29-1 |
|---|---|
Formule moléculaire |
C35H24Cu2N6Na2O13S2+2 |
Poids moléculaire |
973.8 g/mol |
Nom IUPAC |
disodium;2-[[6-[[6-[(2-carboxyphenyl)diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]carbamoylamino]-5-hydroxy-7-sulfonaphthalen-2-yl]diazenyl]benzoic acid;copper |
InChI |
InChI=1S/C35H24N6O13S2.2Cu.2Na/c42-31-21-11-9-19(38-40-25-7-3-1-5-23(25)33(44)45)13-17(21)15-27(55(49,50)51)29(31)36-35(48)37-30-28(56(52,53)54)16-18-14-20(10-12-22(18)32(30)43)39-41-26-8-4-2-6-24(26)34(46)47;;;;/h1-16,42-43H,(H,44,45)(H,46,47)(H2,36,37,48)(H,49,50,51)(H,52,53,54);;;;/q;;;2*+1 |
Clé InChI |
VNMWYWUWNXVLQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC3=CC(=C(C(=C3C=C2)O)NC(=O)NC4=C(C=C5C=C(C=CC5=C4O)N=NC6=CC=CC=C6C(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+].[Cu].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


